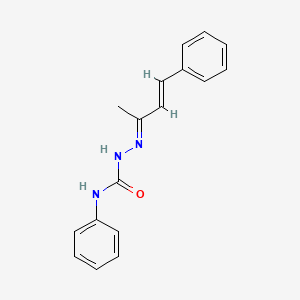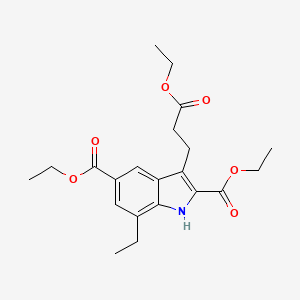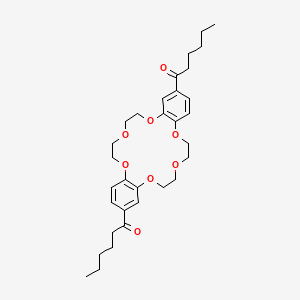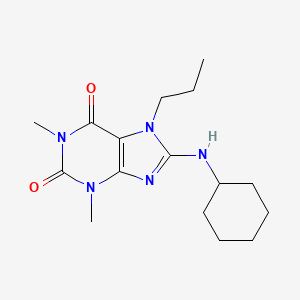![molecular formula C22H24N4O4 B11970874 5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11970874.png)
5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-N’-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-N’-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under reflux conditions to yield the pyrazole ring.
-
Formation of the Carbohydrazide: : The pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
-
Schiff Base Formation: : Finally, the carbohydrazide is condensed with 4-ethoxybenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxyphenyl)-N’-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, analgesic, and anticancer properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The exact mechanism of action of 3-(3,4-Dimethoxyphenyl)-N’-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to exert its effects through the inhibition of specific enzymes or receptors involved in inflammatory and cancer pathways. The compound may interact with molecular targets such as cyclooxygenase enzymes or nuclear factor-kappa B, leading to the modulation of inflammatory responses and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide: Lacks the ethoxyphenyl group, which may affect its biological activity.
N’-(1-(4-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
3-(3,4-Dimethoxyphenyl)-N’-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both methoxy and ethoxy groups, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
Eigenschaften
Molekularformel |
C22H24N4O4 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4/c1-5-30-17-9-6-15(7-10-17)14(2)23-26-22(27)19-13-18(24-25-19)16-8-11-20(28-3)21(12-16)29-4/h6-13H,5H2,1-4H3,(H,24,25)(H,26,27)/b23-14+ |
InChI-Schlüssel |
PCIFKBKHYZCCOQ-OEAKJJBVSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)OC)/C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11970810.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11970812.png)
![6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11970814.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11970816.png)
![Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970825.png)

![4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11970831.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11970843.png)


